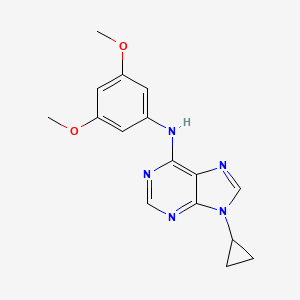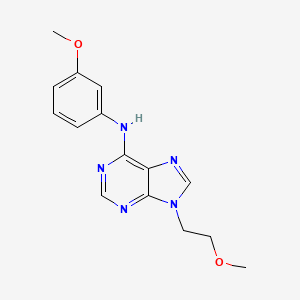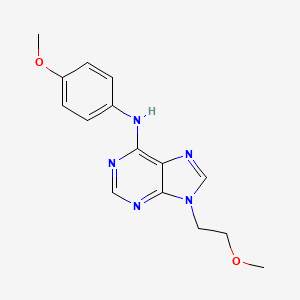![molecular formula C17H18N4O4 B6468099 2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640944-01-8](/img/structure/B6468099.png)
2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic organic compound known for its diverse biological activities The compound features a complex structure with an imidazo[1,2-b]pyridazine core, a 3,4,5-trimethoxyphenyl group, and a carboxamide functional group
作用机制
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been reported to inhibit their targets effectively . For instance, TMP plays a critical role in fitting colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with various biological effects, indicating their involvement in multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have demonstrated diverse bioactivity effects, including notable anti-cancer effects . For instance, one compound inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between 2-aminopyridine and a suitable diketone can form the imidazo[1,2-b]pyridazine ring system.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a halogenated imidazo[1,2-b]pyridazine intermediate reacts with 3,4,5-trimethoxyaniline.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the aromatic ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present. Typical reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) with Lewis acid catalysts like FeCl3.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, 2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is often studied for its interactions with proteins and its ability to modulate biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. Its ability to inhibit specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide: Known for its broad biological activity.
3,4,5-trimethoxyphenyl derivatives: Often used in medicinal chemistry for their pharmacological properties.
Imidazo[1,2-b]pyridazine derivatives: Studied for their potential as kinase inhibitors and anti-cancer agents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development.
属性
IUPAC Name |
2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10-9-21-15(18-10)6-5-12(20-21)17(22)19-11-7-13(23-2)16(25-4)14(8-11)24-3/h5-9H,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTNRUYIADDPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468035.png)

![N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468053.png)
![N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine](/img/structure/B6468060.png)
![6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468066.png)
![6-(difluoromethyl)-2-[4-(9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468071.png)
![N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468084.png)
![9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468089.png)
![2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6468112.png)
![9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468119.png)
![4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide](/img/structure/B6468131.png)
![9-(2-methoxyethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine](/img/structure/B6468132.png)
